4-Bromothiophene-2-carboxamide

Description

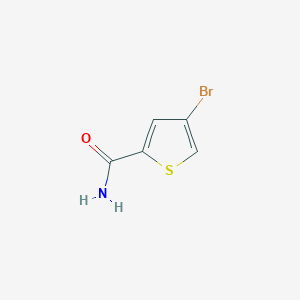

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIFYCRDSOUHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511086 | |

| Record name | 4-Bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83933-17-9 | |

| Record name | 4-Bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Bromothiophene-2-carboxamide from Thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-bromothiophene-2-carboxamide, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, thiophene. This document outlines a multi-step synthesis, necessitated by the challenges of direct and selective functionalization of the thiophene ring. The described route involves perbromination, selective debromination, regioselective lithiation-carboxylation, and subsequent amidation. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.

Synthetic Strategy Overview

Direct selective bromination of thiophene to achieve 4-bromothiophene is challenging due to the preferential electrophilic substitution at the α-positions (2- and 5-positions). Therefore, a more circuitous but effective route is employed. The overall strategy involves the following key transformations:

-

Exhaustive Bromination: Thiophene is first perbrominated to yield 2,3,4,5-tetrabromothiophene. This step ensures that all positions on the thiophene ring are functionalized with bromine.

-

Selective Reduction: The resulting tetrabromothiophene undergoes a selective reduction to remove the more reactive α-bromine atoms, yielding 3,4-dibromothiophene.

-

Regioselective Carboxylation: 3,4-dibromothiophene is then subjected to regioselective lithiation at the 2-position, followed by quenching with carbon dioxide to introduce a carboxylic acid group, forming 4-bromothiophene-2-carboxylic acid.

-

Amidation: Finally, the carboxylic acid is converted to the target carboxamide, this compound, through standard amide bond formation methodologies.

Caption: Synthetic workflow for this compound from thiophene.

Experimental Protocols and Data

Step 1: Synthesis of 2,3,4,5-Tetrabromothiophene

This initial step involves the exhaustive bromination of thiophene to ensure all ring positions are substituted with bromine atoms.

Experimental Protocol:

In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with thiophene. An excess of bromine is added dropwise to the stirred thiophene, typically in the presence of a catalyst such as iron filings or a small amount of hydrobromic acid. The reaction is highly exothermic and the addition of bromine should be controlled to maintain a manageable reaction temperature. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete bromination. Upon cooling, the reaction mixture is carefully poured into a solution of sodium bisulfite to quench any remaining bromine. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Starting Material | Thiophene |

| Reagents | Bromine (Br2), Hydrobromic acid (HBr) |

| Solvent | None (neat) or Chloroform |

| Reaction Temperature | Reflux |

| Reaction Time | 10-12 hours |

| Typical Yield | 75-85% |

Step 2: Synthesis of 3,4-Dibromothiophene

This step selectively removes the more reactive α-bromine atoms from 2,3,4,5-tetrabromothiophene.[1][2][3]

Experimental Protocol:

A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel. The flask is charged with 2,3,4,5-tetrabromothiophene and glacial acetic acid. Zinc dust is added portion-wise to the stirred solution at a rate that maintains a gentle reflux.[4] The reaction is exothermic. After the addition of zinc is complete, the mixture is refluxed for an additional 2-4 hours to ensure the complete removal of the α-bromines.[4] The reaction mixture is then cooled, and the excess zinc is removed by filtration. The filtrate is poured into water, and the product is extracted with a suitable organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.[1][4]

| Parameter | Value |

| Starting Material | 2,3,4,5-Tetrabromothiophene |

| Reagents | Zinc dust (Zn), Glacial acetic acid |

| Solvent | Acetic acid |

| Reaction Temperature | Reflux (55-70 °C)[4] |

| Reaction Time | 2-4 hours[4] |

| Typical Yield | Up to 95%[4] |

Step 3: Synthesis of 4-Bromothiophene-2-carboxylic acid

This step involves the regioselective introduction of a carboxylic acid group at the 2-position of 3,4-dibromothiophene via a lithiation reaction.

Experimental Protocol:

A flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen) is charged with 3,4-dibromothiophene and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, one equivalent of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete monolithiation. An excess of freshly crushed dry ice (solid carbon dioxide) is then added to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature overnight. The reaction is then quenched with water, and the aqueous layer is acidified with a dilute solution of hydrochloric acid to a pH of approximately 2-3. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value |

| Starting Material | 3,4-Dibromothiophene |

| Reagents | n-Butyllithium (n-BuLi), Carbon dioxide (dry ice) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 2-3 hours for lithiation, then overnight |

| Typical Yield | 60-70% |

Step 4: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the corresponding primary amide. Several methods can be employed for this transformation. One common and effective method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[5][6]

Experimental Protocol:

In a round-bottom flask, 4-bromothiophene-2-carboxylic acid is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane) or an aqueous solution of ammonium hydroxide is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.

| Parameter | Value |

| Starting Material | 4-Bromothiophene-2-carboxylic acid |

| Reagents | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Ammonia (or Ammonium Hydroxide) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90%[6] |

An alternative one-pot procedure involves the in-situ activation of the carboxylic acid with p-nitrobenzenesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP, followed by the addition of an amine.[7]

Conclusion

The synthesis of this compound from thiophene is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The pathway detailed in this guide, involving perbromination, selective debromination, regioselective lithiation-carboxylation, and amidation, represents a robust and reproducible route to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of each step may be possible depending on the specific laboratory conditions and desired scale of the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. tandfonline.com [tandfonline.com]

4-Bromothiophene-2-carboxamide: A Technical Guide for Researchers

For immediate release: This whitepaper provides a detailed overview of the chemical properties, structure, and synthesis of 4-Bromothiophene-2-carboxamide, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the compound's key characteristics and provides a representative protocol for its synthesis, highlighting its potential as a building block in the design of novel therapeutic agents.

Chemical Properties and Structure

This compound is a substituted thiophene derivative. The presence of the bromine atom and the carboxamide group on the thiophene ring offers reactive sites for further chemical modifications, making it a valuable intermediate in medicinal chemistry. Thiophene-based molecules are known to exhibit a wide range of biological activities, and this compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][2]

Physicochemical Data

While specific experimental data for this compound is not widely available in the public domain, the following table summarizes its key identifiers and calculated properties. For context, the experimental melting point of its precursor, 4-Bromothiophene-2-carboxylic acid, and its isomer, 4-Bromothiophene-3-carboxamide, are also provided.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNOS | [3] |

| Molecular Weight | 206.06 g/mol | [3] |

| CAS Number | 83933-17-9 | [3][4] |

| IUPAC Name | This compound | |

| SMILES | C1=C(C(=O)N)SC=C1Br | |

| InChI Key | Not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Precursor: 4-Bromothiophene-2-carboxylic acid (CAS: 16694-18-1) Melting Point | 120.0 - 124.0 °C | [5] |

| Isomer: 4-Bromothiophene-3-carboxamide (CAS: 100245-61-2) Melting Point | 150 - 155 °C | [6] |

Structural Representation

The chemical structure of this compound is depicted below.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding carboxylic acid precursor, 4-Bromothiophene-2-carboxylic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride, followed by amidation. A representative protocol is detailed below, adapted from procedures for similar thiophene carboxamides.[2]

Step 1: Synthesis of 4-Bromothiophene-2-carbonyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromothiophene-2-carboxylic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents, under an inert atmosphere (e.g., nitrogen or argon).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Bromothiophene-2-carbonyl chloride is typically a yellow to brown oil or solid and is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a cooled (0 °C) solution of concentrated aqueous ammonia (an excess, typically 10-20 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Dissolve the crude 4-Bromothiophene-2-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

-

Add the solution of the acyl chloride dropwise to the stirred ammonia solution at 0 °C. A precipitate of the amide and ammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted and expected characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxamide groups. Additionally, a broad singlet corresponding to the -NH₂ protons of the amide group is anticipated, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals: four for the carbon atoms of the thiophene ring and one for the carbonyl carbon of the amide group. The chemical shifts of the ring carbons will be affected by the positions of the bromine and carboxamide substituents.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amide, typically appearing as two bands in the region of 3400-3100 cm⁻¹.

-

C=O stretching vibration of the amide (Amide I band), which is a strong absorption typically found in the range of 1680-1630 cm⁻¹.

-

N-H bending vibration of the amide (Amide II band), usually observed around 1640-1550 cm⁻¹.

-

C-Br stretching vibration, which will appear in the fingerprint region at lower wavenumbers.

-

C-S and C=C stretching vibrations of the thiophene ring.

Mass Spectrometry (MS):

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (206.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the amide group or the bromine atom.

Applications in Drug Development

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The this compound scaffold presents several opportunities for the development of new drug candidates.

The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening. The amide functionality at the 2-position can also be modified or can participate in hydrogen bonding interactions with biological targets.

The logical relationship for utilizing this compound in a drug discovery workflow is illustrated below.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and development. While detailed experimental data on its physicochemical properties are limited, its structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of novel compounds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its chemical and biological properties. As the demand for new therapeutic agents continues to grow, the exploration of versatile scaffolds such as this compound will be crucial in the advancement of medicinal chemistry.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. usbio.net [usbio.net]

- 4. 83933-17-9|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]

- 6. 4-ブロモチオフェン-3-カルボキサミド 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 4-Bromothiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromothiophene-2-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76 | s | 1H | Thiophene-H5 |

| 7.50 | d, J = 3.7 Hz | 1H | Thiophene-H3 |

| 7.63-7.61 | m | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O (Amide) |

| 142.1 | Thiophene-C2 |

| 131.8 | Thiophene-C5 |

| 128.9 | Thiophene-C3 |

| 115.6 | Thiophene-C4 (C-Br) |

Note: NMR data is based on closely related structures and predictive models. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 1660-1680 | Strong | C=O Stretch (Amide I) |

| 1600-1620 | Medium | N-H Bend (Amide II) |

| 1400-1450 | Medium | C-N Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~700-800 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 205/207 | High | [M]⁺ (Molecular Ion, Br isotopes) |

| 189/191 | Medium | [M-NH₂]⁺ |

| 161/163 | Medium | [M-CONH₂]⁺ |

| 108 | High | [Thiophene-carboxamide]⁺ |

| 82 | Medium | [C₄H₂S]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectra are recorded on a 500 MHz NMR spectrometer. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is obtained.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small sample of this compound is introduced into the ion source, typically via a direct insertion probe. The sample is ionized by a beam of electrons (70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

This guide serves as a foundational resource for researchers working with this compound, providing essential spectroscopic data and procedural outlines to support further investigation and application of this versatile compound.

An In-depth Technical Guide to 4-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4-Bromothiophene-2-carboxamide, a compound of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C5H4BrNOS[1] |

| Molecular Weight | 206.06 g/mol [1] |

| CAS Number | 83933-17-9[1] |

Structural Information Hierarchy

The following diagram illustrates the relationship between the compound's name and its core molecular identifiers.

Caption: Hierarchical relationship of compound data.

References

An In-depth Technical Guide to the Purity and Characterization of 4-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 4-Bromothiophene-2-carboxamide, a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, presents typical data, and details experimental protocols to ensure the quality and consistency of this compound in research and development settings.

Physicochemical Properties and Purity

This compound is a solid, with commercial suppliers typically offering purity levels of 97% or higher. The purity is a critical parameter, as impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of final drug candidates.

Table 1: Physicochemical and Typical Purity Data for this compound and Related Compounds

| Parameter | This compound | 4-Bromothiophene-2-carboxylic acid | 5-Bromothiophene-2-carbaldehyde |

| Molecular Formula | C₅H₄BrNOS | C₅H₃BrO₂S | C₅H₃BrOS |

| Molecular Weight | 206.06 g/mol | 207.04 g/mol | 191.05 g/mol |

| CAS Number | 83933-17-9 | 16694-18-1 | 4701-17-1 |

| Appearance | White to off-white solid | White to light yellow powder/crystals | Yellow to brown solid |

| Typical Purity | ≥97% | ≥98% | ≥99% (by GC) |

| Melting Point | 150-155 °C | 120-124 °C | <55°C (Solid), >55°C (Liquid) |

Synthesis and Potential Impurities

The synthesis of this compound typically involves the amidation of a 4-bromothiophene-2-carboxylic acid derivative. The purity of the final product is highly dependent on the quality of the starting materials and the purification methods employed.

Potential Impurities:

-

Starting Materials: Unreacted 4-bromothiophene-2-carboxylic acid or its activated derivatives.

-

Reagents: Residual coupling agents or solvents.

-

Side-Products: Isomeric impurities or products of side reactions.

-

Degradation Products: Formed during synthesis or storage.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Technical Guide: Safe Handling and Storage of 4-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 4-Bromothiophene-2-carboxamide, a key intermediate in various pharmaceutical and chemical syntheses. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | ECHEMI |

| CAS Number | 83933-17-9 | ECHEMI |

| Molecular Formula | C5H4BrNOS | Thermo Fisher Scientific |

| Molecular Weight | 206.06 g/mol | Thermo Fisher Scientific |

| Appearance | White to Yellow to Orange powder to crystal | TCI Chemicals |

| Storage Temperature | -20°C | Generic |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. Inhalation of dust and direct contact should be strictly avoided.

| Hazard | GHS Classification | Precautionary Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory when handling this compound. This includes:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber) are essential.[1]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Safe Handling and Experimental Protocol

All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow:

References

An In-depth Technical Guide to 4-Bromothiophene-2-carboxamide

CAS Number: 83933-17-9

This technical guide provides a comprehensive overview of 4-Bromothiophene-2-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes its basic molecular properties.

| Property | Value | Source |

| CAS Number | 83933-17-9 | [1] |

| Molecular Formula | C₅H₄BrNOS | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis and Reactivity

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, the synthesis of structurally similar compounds, such as N-substituted thiophene-2-carboxamides, suggests potential synthetic routes.

One common approach involves the amidation of a corresponding carboxylic acid or its activated derivative. A plausible synthetic pathway for this compound could start from 4-bromothiophene-2-carboxylic acid.

Hypothetical Synthesis Workflow

Caption: A potential synthetic route to this compound.

This proposed pathway is based on standard organic chemistry principles for amide synthesis. The starting material, 4-bromothiophene-2-carboxylic acid, can be activated to an acid chloride, which then reacts with an ammonia source to yield the final carboxamide product.

Applications in Research and Development

Thiophene carboxamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific applications for this compound are not well-documented, the broader class of thiophene derivatives exhibits a range of promising therapeutic properties.

Potential as Anticancer Agents

Numerous studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents.[2][3] These compounds can be designed as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), which functions by inhibiting tubulin polymerization.[3] The thiophene scaffold is a key structural feature in various potent inhibitors of enzymes such as VEGFR-2 and mitochondrial complex I, which are crucial targets in cancer therapy.[2] The bromination at the 4-position of the thiophene ring in this compound provides a reactive site for further chemical modifications, such as Suzuki cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[4]

Potential Drug Development Workflow

Caption: A generalized workflow for the development of drugs based on the this compound scaffold.

Antimicrobial and Antioxidant Properties

Thiophene-2-carboxamide derivatives have also been investigated for their antimicrobial and antioxidant activities.[5] The electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the carboxamide group, can contribute to interactions with biological targets in bacteria and fungi. Furthermore, some derivatives have shown the ability to scavenge free radicals, indicating potential as antioxidants.[5]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the peer-reviewed literature. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of thiophene carboxamides and develop specific assays based on their research objectives.

A general procedure for the synthesis of N-substituted thiophene-2-carboxamides from a carboxylic acid precursor is outlined below. This can serve as a starting point for the development of a specific protocol for this compound.

General Protocol for Amide Synthesis from Carboxylic Acid:

-

Acid Chloride Formation: 5-bromothiophene-2-carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Thionyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then refluxed for a specified period (e.g., 4 hours) to ensure complete conversion to the acid chloride. The solvent and excess thionyl chloride are removed under reduced pressure.[6]

-

Amidation: The crude acid chloride is dissolved in an anhydrous solvent. This solution is then added dropwise to a cooled (0 °C) solution of the amine (in this case, an ammonia source like ammonium hydroxide) and a base (e.g., triethylamine) in the same solvent. The reaction is typically stirred for several hours at room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Conclusion

This compound is a chemical compound with significant potential for further research, particularly in the fields of medicinal chemistry and drug discovery. While specific data on its physicochemical properties, synthesis, and biological activity are currently limited, the known activities of the broader class of thiophene carboxamides suggest that it could serve as a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. usbio.net [usbio.net]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Physicochemical and Biological Profile of 4-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromothiophene-2-carboxamide, alongside a discussion of its potential biological relevance based on the activities of structurally related compounds. Detailed experimental protocols for the determination of its physical properties and a general synthetic workflow are also presented.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The melting and boiling points of this compound are summarized below.

| Physical Property | Value |

| Melting Point | 141-145 °C |

| Boiling Point | 308.5 °C at 760 mmHg |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.

-

Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation method or a micro-boiling point apparatus, given a sufficient quantity of the substance.

Protocol (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to ensure it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.

Synthesis Workflow

The synthesis of this compound can be achieved through the amidation of the corresponding carboxylic acid. The following diagram illustrates a general workflow for its preparation.

Methodological & Application

Synthesis of 4-Bromothiophene-2-carboxamide Derivatives for Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-bromothiophene-2-carboxamide derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives have demonstrated promising activity as anticancer and antiviral agents. The protocols outlined below are based on established synthetic methodologies, and the accompanying data summarizes the biological activities of representative compounds.

Introduction

Thiophene-2-carboxamides are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 4-position of the thiophene ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery.[1] This document focuses on the synthesis of this compound derivatives and their evaluation as potential anticancer and anti-norovirus agents.

Anticancer Applications

Thiophene carboxamide derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling, and the disruption of cellular machinery through the inhibition of tubulin polymerization.[2][3][4][5][6]

Signaling Pathways

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Tubulin Polymerization:

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis (programmed cell death). Certain thiophene carboxamide derivatives have been shown to act as tubulin polymerization inhibitors, making them attractive anticancer drug candidates.[4][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromothiophene-2-carboxamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The resulting 4-arylthiophene-2-carboxamide scaffold is a key pharmacophore in various biologically active molecules.

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 4-position of the thiophene ring.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below.

Scheme 1: Suzuki Cross-Coupling of this compound

Caption: General reaction scheme for the Suzuki cross-coupling.

Applications in Drug Development

Thiophene-2-carboxamide derivatives are prevalent in medicinal chemistry due to their wide range of biological activities. The products derived from the Suzuki cross-coupling of this compound are of particular interest as they can act as inhibitors of key signaling pathways implicated in various diseases, including cancer.

One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels.[2] Upregulation of this pathway is a hallmark of many solid tumors. Thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds can inhibit downstream signaling, leading to a reduction in tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki cross-coupling of analogous bromothiophene derivatives and can be adapted for this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using Pd(OAc)₂

This protocol utilizes a different palladium source and may be beneficial for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.5-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos)

-

Aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (2 M)

-

Solvent: 1,4-Dioxane or Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, dissolve this compound and the arylboronic acid in the organic solvent.

-

Add the aqueous base solution.

-

Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Add the palladium catalyst and ligand.

-

Heat the mixture to the desired temperature (typically 80-115°C) and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

-

Concentrate the solvent and purify the residue by column chromatography.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of a closely related substrate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids. This data can serve as a guide for optimizing the reaction of this compound.

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 72 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 68 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 62 |

| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 55 |

| 7 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60 |

| 8 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58 |

Data adapted from analogous reactions of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.

It has been observed that boronic acids with electron-donating groups tend to provide good yields, while those with electron-withdrawing groups may result in slightly lower yields.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

- 1. New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromothiophene-2-carboxamide as a key building block. The ability to functionalize the thiophene core at the 4-position opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as a cyanation reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This reaction is particularly effective for the arylation of this compound, leading to the synthesis of 4-arylthiophene-2-carboxamide derivatives. These products are valuable scaffolds in the development of new therapeutic agents.

Quantitative Data Summary

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |

Experimental Protocol: Synthesis of 4-Phenylthiophene-2-carboxamide

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 4 mol%).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

-

Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-phenylthiophene-2-carboxamide.

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction can be applied to this compound to introduce various primary and secondary amines at the 4-position.

Quantitative Data Summary

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 (Est.) |

| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-90 (Est.) |

| 3 | Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | 75-85 (Est.) |

| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 20 | 70-80 (Est.) |

| 5 | Diethylamine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Toluene | 90 | 24 | 65-75 (Est.) |

| Yields are estimated based on similar substrates and may require optimization. |

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)thiophene-2-carboxamide

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

-

Reagent Addition: Toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) are added via syringe.

-

Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 18 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the desired product.

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl moieties into the thiophene ring, which can serve as versatile handles for further synthetic transformations.

Quantitative Data Summary

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 80-90 (Est.) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 85-95 (Est.) |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 16 | 75-85 (Est.) |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Piperidine | THF | RT | 24 | 70-80 (Est.) |

| 5 | Ethynyltrimethylsilane | [PdCl₂(CH₃CN)₂] (2.5) | sXPhos (3) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 80-90 (Est.) |

| Yields are estimated based on similar substrates and may require optimization. |

Experimental Protocol: Synthesis of 4-(Phenylethynyl)thiophene-2-carboxamide

-

Reaction Setup: A mixture of this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%) is placed in a Schlenk flask under an argon atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 10 mL), triethylamine (Et₃N, 3.0 mmol, 3.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv) are added sequentially via syringe.

-

Reaction Conditions: The reaction mixture is stirred at 65 °C for 12 hours.

-

Work-up: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired alkynylated thiophene.

Caption: Sonogashira Coupling Workflow.

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of alkenes. With this compound, this reaction allows for the introduction of vinyl groups at the 4-position, leading to conjugated systems with potential applications in materials science.

Quantitative Data Summary

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | 70-80 (Est.) |

| 2 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 24 | 65-75 (Est.) |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | NMP | 110 | 18 | 70-80 (Est.) |

| 4 | 1-Octene | Pd(OAc)₂ (3) | None | NaHCO₃ | DMF/H₂O | 100 | 24 | 50-60 (Est.) |

| 5 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | None | Et₃N | Toluene | 120 | 48 | 40-50 (Est.) |

| Yields are estimated based on similar substrates and may require optimization. |

Experimental Protocol: Synthesis of 4-(2-Phenylethenyl)thiophene-2-carboxamide

-

Reaction Setup: To a pressure tube is added this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).

-

Reagent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) and styrene (1.2 mmol, 1.2 equiv) are added.

-

Reaction Conditions: The tube is sealed, and the mixture is heated to 100 °C for 16 hours.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Purification: The organic phase is dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the stilbene derivative.

Caption: Heck Reaction Catalytic Cycle.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the thiophene ring via palladium-catalyzed cyanation provides a versatile intermediate that can be further transformed into amides, carboxylic acids, or tetrazoles.

Quantitative Data Summary

| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Zn(CN)₂ | Pd₂(dba)₃ (1.5) | dppf (3) | - | DMA | 120 | 6 | 85-95 (Est.) |

| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | None | - | DMAC | 120 | 5 | 80-90 (Est.) |

| 3 | KCN | Pd(PPh₃)₄ (5) | - | 18-crown-6 | Toluene | 100 | 12 | 70-80 (Est.) |

| 4 | CuCN | Pd(OAc)₂ (2) | Xantphos (4) | - | NMP | 140 | 24 | 60-70 (Est.) |

| Yields are estimated based on similar substrates and may require optimization. |

Experimental Protocol: Synthesis of 4-Cyanothiophene-2-carboxamide

-

Reaction Setup: A flask is charged with this compound (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%).

-

Solvent Addition: The flask is evacuated and backfilled with argon. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added.

-

Reaction Conditions: The reaction mixture is heated to 120 °C for 6 hours.

-

Work-up: The reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered, and the filtrate is washed with aqueous sodium bicarbonate and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield 4-cyanothiophene-2-carboxamide.

Caption: Palladium-Catalyzed Cyanation Workflow.

Application Notes: 4-Bromothiophene-2-carboxamide as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromothiophene-2-carboxamide as a key starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic positioning of the bromo, carboxamide, and thiophene core functionalities allows for a variety of chemical transformations, leading to the construction of complex molecular architectures.

Introduction

This compound is a valuable bifunctional building block. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The carboxamide group at the 2-position can participate in cyclization reactions or be further modified. The thiophene ring itself is a well-established pharmacophore, known to mimic phenyl rings while offering unique electronic properties and metabolic profiles. This combination of features makes this compound an attractive starting point for the synthesis of novel kinase inhibitors, antimicrobial agents, and other biologically active molecules.

Key Synthetic Applications

The primary applications of this compound in heterocyclic synthesis revolve around palladium- and copper-catalyzed cross-coupling reactions, as well as classical condensation and cyclization methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling for C-C Bond Formation:

The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between the C4-position of the thiophene ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted thiophenes, which are common motifs in kinase inhibitors and other therapeutic agents.

b) Buchwald-Hartwig Amination for C-N Bond Formation:

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C4-position and a wide range of primary and secondary amines. This reaction is crucial for the synthesis of N-aryl and N-heteroaryl thiophenes, which are precursors to various fused heterocyclic systems like thieno[3,2-d]pyrimidines.

Copper-Catalyzed Cross-Coupling Reactions

Ullmann Condensation:

The Ullmann condensation provides an alternative to palladium-catalyzed reactions for the formation of C-N and C-O bonds. It is particularly useful for coupling with phenols and amines, often under milder conditions than traditional methods.

Synthesis of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. A prominent example is the synthesis of thieno[3,2-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition and antimicrobial effects. The general strategy involves a Buchwald-Hartwig amination to introduce an amino group at the 4-position, followed by cyclization with a suitable one-carbon synthon.

Biological Significance of Derived Heterocycles

Heterocyclic compounds synthesized from this compound have shown promise in various therapeutic areas.

-

Kinase Inhibitors: Thieno[3,2-d]pyrimidine and other aryl-substituted thiophene scaffolds are known to be effective inhibitors of various protein kinases, which are key targets in oncology.[1] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site.

-

Antimicrobial Agents: The thieno[3,2-d]pyrimidine core is also found in compounds with significant antibacterial and antifungal activity.[2][3][4][5] These molecules can act through various mechanisms, including the inhibition of essential microbial enzymes.[2]

Data Presentation

Table 1: Synthesis of Heterocyclic Scaffolds via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Catalyst/Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | 4-Phenylthiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water | 85 | [4] |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water | 82 | [4] |

| 3 | 3,4-Dichlorophenylboronic acid | 4-(3,4-Dichlorophenyl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water | 78 | [6] |

| 4 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water | 75 | [6] |

Table 2: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

| Compound | Target/Organism | Activity | IC₅₀/MIC (µM) | Reference |

| Halogenated Thieno[3,2-d]pyrimidine 1 | L1210 (Leukemia) | Antiproliferative | 5.2 | [3] |

| Halogenated Thieno[3,2-d]pyrimidine 2 | L1210 (Leukemia) | Antiproliferative | 3.8 | [3] |

| Thieno[3,2-d]pyrimidine Derivative | Cryptococcus neoformans | Antifungal | 8 | [3] |

| Thieno[2,3-d]pyrimidinedione 1 | MRSA | Antibacterial | 2-16 | [5] |

| Thieno[2,3-d]pyrimidinedione 2 | VRE | Antibacterial | 2-16 | [5] |

| Thiophene-3-carboxamide derivative | JNK1 Kinase | Kinase Inhibition | 26.0 | [7] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 4-arylthiophene-2-carboxamides.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

-

Toluene or 1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of this compound (1.0 mmol) in a mixture of toluene or 1,4-dioxane (8 mL) and water (2 mL), add the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[4]

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4][6]

-

After completion, cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carboxamide.

Protocol 2: General Procedure for the Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Core

This two-step protocol outlines the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a key intermediate for various biologically active molecules.

Step 1: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Ammonia source (e.g., benzophenone imine or aqueous ammonia)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos or BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the ammonia source (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) in a reaction vessel.

-

Add anhydrous toluene or dioxane (10 mL) and seal the vessel.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude 4-aminothiophene-2-carboxamide by column chromatography.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one ring

Materials:

-

4-Aminothiophene-2-carboxamide (from Step 1)

-

Triethyl orthoformate

-

Formic acid or another suitable acid catalyst

Procedure:

-

A mixture of 4-aminothiophene-2-carboxamide (1.0 mmol) and triethyl orthoformate (5.0 mL) is heated at reflux for 4-6 hours.

-

A catalytic amount of formic acid can be added to facilitate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

The product often precipitates upon cooling and can be collected by filtration.

-

Wash the solid with cold ethanol or diethyl ether and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

Mandatory Visualizations

Caption: Workflow for Suzuki-Miyaura Coupling.

Caption: Synthesis of Thieno[3,2-d]pyrimidines.

Caption: Mechanism of Kinase Inhibition.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theaspd.com [theaspd.com]

- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 4-Bromothiophene-2-carboxamide in Cancer Research: A Detailed Overview

Introduction

4-Bromothiophene-2-carboxamide and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents. The thiophene carboxamide core, functionalized with a bromine atom, provides a versatile platform for synthesizing compounds with diverse mechanisms of action against various cancer types. This document outlines the key applications of this chemical family in cancer research, detailing their mechanisms of action, and providing exemplary experimental protocols and quantitative data from recent studies.

Key Applications in Cancer Research

Thiophene carboxamide derivatives have demonstrated efficacy in several key areas of anticancer research, primarily by targeting fundamental cellular processes involved in cancer progression. These include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of critical signaling pathways.

Tubulin Polymerization Inhibition

Several thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, acting as biomimetics of Combretastatin A-4 (CA-4), a well-known natural anticancer agent.[1][2][3][4][5] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The thiophene ring plays a crucial role in the interaction with the tubulin pocket.[1][3][4]

Induction of Apoptosis

Thiophene carboxamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms. One notable pathway involves the activation of caspases, key executioner enzymes in the apoptotic cascade. Specifically, treatment with these compounds has been linked to the activation of caspase-3 and caspase-7.[6][7] Furthermore, these derivatives can induce mitochondrial depolarization, a critical event in the intrinsic apoptotic pathway.[6][7]

Enzyme Inhibition in Signaling Pathways

Targeting specific enzymes in cancer-related signaling pathways is another promising application of thiophene carboxamide derivatives.

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Certain trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as potent inhibitors of EGFR kinase.[8] Overexpression of EGFR is a known driver in several cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.[8]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Thiophene-2-carboxamides bearing aryl substituents have demonstrated potential as PTP1B inhibitors.[6][7] PTP1B is implicated in the regulation of multiple signaling pathways involved in cell growth and metabolism.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / % Viability | Reference |

| Compound 2b | Hep3B (Liver) | Cytotoxicity | IC50 = 5.46 µM | [1][2][3][4][5] |

| Compound 2e | Hep3B (Liver) | Cytotoxicity | IC50 = 12.58 µM | [1][2][3][4][5] |

| Compound 16e | HCT116 (Colon) | Antiproliferative | IC50 = 3.20 ± 0.12 µM | [8] |

| Compound 16e | - | EGFR Kinase Inhibition | IC50 = 94.44 ± 2.22 nM | [8] |

| MB-D2 | A375 (Melanoma) | Cell Viability | 11.74% ± 6.061 at 100 µM | [6] |

| MB-D2 | MCF-7 (Breast) | Cell Viability | 38.93% ± 8.19 at 100 μΜ | [7] |

| MB-D2 | HT-29 (Colon) | Cell Viability | 30.6% ± 18.4 at 100 μΜ | [7] |

| MB-D4 | A375 (Melanoma) | Cell Viability | 33.42% ± 8.8 at 100 µM | [6] |

| MB-D4 | MCF-7 (Breast) | Cell Viability | 53.98% ± 19.46 at 100 μΜ | [7] |

| MB-D4 | HT-29 (Colon) | Cell Viability | 69.28% ± 13.65 at 100 μΜ | [7] |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of thiophene carboxamide derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Hep3B, A375, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiophene carboxamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases-3 and -7 as an indicator of apoptosis.

Materials:

-

Cancer cell lines

-

Test compounds

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with test compounds as described in the cell viability assay protocol.

-

After the desired treatment period (e.g., 24-48 hours), equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence of each sample using a luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess mitochondrial depolarization, a hallmark of apoptosis.

Materials:

-

Cancer cell lines

-

Test compounds

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with the test compounds for the desired time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in complete medium and add JC-1 dye to a final concentration of 2 µM.

-

Incubate for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).

-

Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).

-

-

Quantify the percentage of cells with depolarized mitochondria.

Tubulin Polymerization Assay